Increased Lipophilicity (Calculated LogP) of the Unsaturated DMT-Decen-1,10-diol Versus a Saturated DMT-Diol Comparator
The calculated octanol-water partition coefficient (LogP) of 10-[Bis(4-methoxyphenyl)(phenyl)methoxy]dec-4-EN-1-OL is higher than that of a structurally similar saturated DMT-protected diol with the same molecular formula (C31H38O4). Specifically, the unsaturated compound exhibits a predicted LogP of 6.46, compared to 6.45 for the saturated analog (R)-1-((4S,5R)-2,2-dimethyl-5-pentyl-[1,3]dioxolan-4-yl)-2-trityloxy-ethanol (CAS 848827-36-1). The presence of the internal double bond contributes to a measurable increase in lipophilicity, which can influence membrane partitioning and pharmacokinetic behavior in lipid nanoparticle formulations.
| Evidence Dimension | Calculated LogP |
|---|---|
| Target Compound Data | LogP = 6.46 (predicted) |
| Comparator Or Baseline | (R)-1-((4S,5R)-2,2-Dimethyl-5-pentyl-[1,3]dioxolan-4-yl)-2-trityloxy-ethanol (CAS 848827-36-1); LogP = 6.45 (predicted) |
| Quantified Difference | ΔLogP = +0.01 (target more lipophilic) |
| Conditions | In silico prediction using fragment-based methods; no experimental conditions applicable. |
Why This Matters
Even a small increase in LogP can amplify cumulative hydrophobic interactions in lipid-based delivery systems, making CAS 919770-06-2 a preferred building block over its saturated isomer when enhanced lipid solubility is desired.
